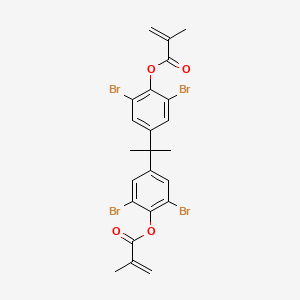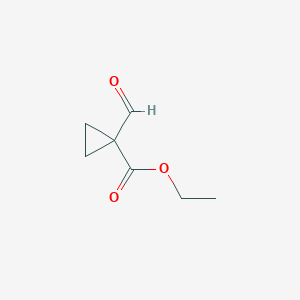
2,2',6,6'-Tetrabromo bisphenol a dimethacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2',6,6'-Tetrabromo bisphenol a dimethacrylate is a complex organic compound with a unique structure characterized by multiple aromatic rings and bromine atoms. This compound is known for its applications in various fields, including polymer chemistry and materials science .
准备方法
The synthesis of 2,2',6,6'-Tetrabromo bisphenol a dimethacrylate typically involves the reaction of 2,6-dibromo-4,1-phenylene with methacrylic acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
化学反应分析
2,2',6,6'-Tetrabromo bisphenol a dimethacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of brominated quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in a less brominated product.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Polymerization: The methacrylate groups can undergo free radical polymerization to form cross-linked polymers.
科学研究应用
2,2',6,6'-Tetrabromo bisphenol a dimethacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers with enhanced thermal and mechanical properties.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its excellent chemical resistance.
Biological Studies: Researchers explore its potential as a bioactive compound in drug delivery systems and biomedical devices.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2,2',6,6'-Tetrabromo bisphenol a dimethacrylate involves its interaction with specific molecular targets. The bromine atoms and methacrylate groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. Additionally, its polymerization behavior is driven by the free radical mechanism, where the methacrylate groups undergo radical initiation, propagation, and termination .
相似化合物的比较
2,2',6,6'-Tetrabromo bisphenol a dimethacrylate can be compared with other similar compounds, such as:
Bisphenol A dimethacrylate: Unlike this compound, this compound lacks bromine atoms, resulting in different reactivity and applications.
Tetrabromobisphenol A: This compound contains more bromine atoms, leading to higher flame retardancy but different polymerization behavior.
Bisphenol A bis(2,3-dibromopropyl ether): This compound has a different substitution pattern, affecting its chemical and physical properties.
属性
CAS 编号 |
42146-13-4 |
|---|---|
分子式 |
C23H20Br4O4 |
分子量 |
680 g/mol |
IUPAC 名称 |
[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H20Br4O4/c1-11(2)21(28)30-19-15(24)7-13(8-16(19)25)23(5,6)14-9-17(26)20(18(27)10-14)31-22(29)12(3)4/h7-10H,1,3H2,2,4-6H3 |
InChI 键 |
FKRRNHGDZIXAEC-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC1=C(C=C(C=C1Br)C(C)(C)C2=CC(=C(C(=C2)Br)OC(=O)C(=C)C)Br)Br |
规范 SMILES |
CC(=C)C(=O)OC1=C(C=C(C=C1Br)C(C)(C)C2=CC(=C(C(=C2)Br)OC(=O)C(=C)C)Br)Br |
Key on ui other cas no. |
42146-13-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-(2-Chlorophenyl)-6-fluoro-2-[(2-fluoroanilino)methyl]quinazolin-4-one](/img/structure/B1623832.png)


![8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B1623835.png)

